(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone
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Overview
Description
4-Methyl-2-phenyl-1,3-oxazol-5-ol is a heterocyclic compound with the molecular formula C10H9NO2. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,3-oxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylacetic acid with acetic anhydride and ammonium acetate, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenyl-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
4-Methyl-2-phenyl-1,3-oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1,3-oxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Phenyl-1,3-oxazol-5-ol
- 4-Methyl-1,3-oxazol-5-ol
- 2-Methyl-1,3-oxazol-5-ol
Comparison: 4-Methyl-2-phenyl-1,3-oxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
71963-72-9 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(4S)-4-methyl-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |
InChI Key |
HHPTWKXNGPGQJH-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)OC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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